SGC2085 hydrochloride is a potent and selective inhibitor of coactivator-associated arginine methyltransferase 1, commonly referred to as CARM1. This compound has garnered attention in biochemical research due to its significant inhibitory effects, with an IC50 value of 50 nM, indicating its efficacy at low concentrations . The primary source of SGC2085 hydrochloride is through synthetic organic chemistry, where it is developed for research applications primarily focused on epigenetic regulation.
SGC2085 hydrochloride falls under the category of small molecule inhibitors, specifically targeting protein arginine methyltransferases. It is classified as a methyltransferase inhibitor, which plays a crucial role in the post-translational modification of proteins, influencing various cellular processes such as gene expression and signal transduction.
The synthesis of SGC2085 hydrochloride involves several key steps that leverage organic chemistry techniques. The compound is derived from a quinazoline scaffold, which is a common structural motif in medicinal chemistry.
Methods and Technical Details:
SGC2085 hydrochloride has a well-defined molecular structure characterized by its quinazoline core.
Structure and Data:
SGC2085 hydrochloride participates in various chemical reactions that are significant for its function as an inhibitor.
Reactions and Technical Details:
The mechanism of action for SGC2085 hydrochloride involves its interaction with CARM1, leading to inhibition of arginine methylation on target proteins.
Process and Data:
SGC2085 hydrochloride exhibits several physical and chemical properties that are relevant for its application in research.
Physical Properties:
Chemical Properties:
SGC2085 hydrochloride is primarily utilized in scientific research focused on understanding the role of protein arginine methylation in various biological processes.
Scientific Uses:
SGC2085 HCl (hydrochloride salt of SGC2085; CAS# 1821908-49-9) is a small-molecule inhibitor targeting the epigenetic enzyme coactivator-associated arginine methyltransferase 1 (CARM1), also classified as PRMT4. It belongs to the type I protein arginine methyltransferase (PRMT) inhibitors, characterized by their ability to block asymmetric dimethylarginine (ADMA) deposition. With an IC₅₀ of 50 nM against CARM1 and >100-fold selectivity over most PRMTs (except PRMT6, IC₅₀ = 5.2 μM), SGC2085 HCl exemplifies the second generation of CARM1 inhibitors developed through structure-based optimization [1] [4] [7]. Its chemical structure, (S)-2-amino-N-(4-(3,5-dimethylphenoxy)-3-methylbenzyl)propanamide hydrochloride, enables high-affinity binding to the CARM1 catalytic pocket, competitively inhibiting S-adenosylmethionine (SAM)-dependent methylation [4] [7].
Table 1: Biochemical Profile of SGC2085 HCl
Property | Value |
---|---|
Molecular Weight | 348.87 g/mol |
CAS Number (HCl salt) | 1821908-49-9 |
CARM1 Inhibition (IC₅₀) | 50 nM |
PRMT6 Inhibition (IC₅₀) | 5.2 μM |
Selectivity (Other PRMTs) | >100-fold |
Solubility | DMSO (62 mg/mL), Ethanol (62 mg/mL), Water (Insoluble) |
PRMTs catalyze arginine methylation—a pivotal post-translational modification (PTM) governing chromatin remodeling, transcription, and RNA processing. Among nine mammalian PRMTs, CARM1 (PRMT4) is distinguished by:
Table 2: Key CARM1 Substrates and Functional Consequences
Substrate Category | Examples | Biological Outcome |
---|---|---|
Histone Marks | H3R17me2a, H3R26me2a | Transcriptional activation |
Transcription Factors | p53, SOX9, PAX7 | Altered DNA binding/myogenesis |
RNA Processing Factors | BAF155, PABP1 | Splicing regulation, mRNA stability |
Cell Cycle Regulators | E2F1, Cyclin E1 | G1/S transition promotion |
CARM1 is dysregulated in multiple cancers due to:
Table 3: CARM1 Dysregulation in Cancer Pathogenesis
Cancer Type | Dysregulation Mechanism | Functional Impact |
---|---|---|
Breast Cancer | ↑ CARM1ΔE15 expression | Altered ERα signaling; therapy resistance |
Colorectal Cancer | CARM1/β-catenin cooperation | Enhanced Wnt-driven proliferation |
Hematologic Malignancies | CARM1-dependent E2F1 activation | Impaired myeloid differentiation |
Preclinical studies confirm that CARM1 depletion reduces cancer cell proliferation and tumor growth in vivo, validating its therapeutic relevance [4] [6] [8]. SGC2085 HCl, despite limited cellular permeability in initial assays [1] [7], provides a chemical scaffold for developing optimized CARM1 inhibitors to exploit these vulnerabilities.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7